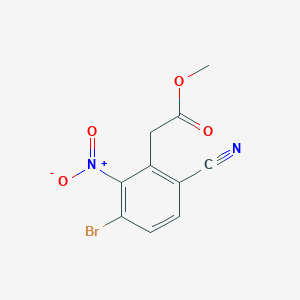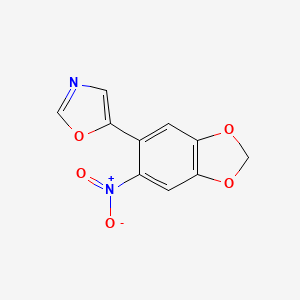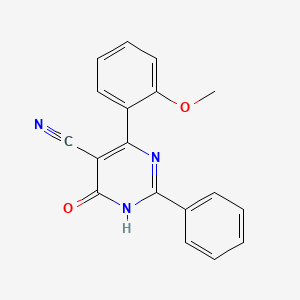
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
Descripción general
Descripción
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, also known as 4-HPP-2-PC, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, with a range of biochemical and physiological effects, and is used in many laboratory experiments. In
Aplicaciones Científicas De Investigación
Anticancer Properties
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile derivatives have shown promise in cancer treatment. For instance, derivatives like 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile exhibit significant in-vitro anticancer activities against various human tumor cell lines. These compounds, through ultrasound-promoted synthesis, have shown good binding in the active site of the thymidylate synthase enzyme and possess favorable drug-like properties (Tiwari et al., 2016).
Anticonvulsant Effects
Some pyrimidine-5-carbonitrile derivatives have been evaluated for their anticonvulsant effects. Compounds synthesized from 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile demonstrated notable effectiveness in preventing seizure spread at relatively low doses (Shaquiquzzaman et al., 2012).
Synthesis of Pyrido and Pyrimido Derivatives
Pyrimidinecarbaldehydes, including 4-amino-5-pyrimidinecarbaldehyde derivatives, are precursors in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinoline derivatives. These compounds have potential applications in various chemical and pharmaceutical areas (Perandones & Soto, 1998).
Antiviral Activity
Some 2,4-diamino-6-hydroxypyrimidine derivatives substituted at position 5 have shown inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Antifungal Activity
Several pyrido[2,3-d]pyrimidine derivatives have exhibited significant antifungal activities. These include compounds like 7-methoxy-5-(4-methoxyphenyl)-4-oxo-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Hanafy, 2011).
Liquid Crystal Properties
Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those containing methoxy groups, have been synthesized and studied for their liquid crystal properties. Compounds with methyl and methoxy groups showed nematic liquid crystal characteristics (Mikhaleva, 2003).
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-15-10-6-5-9-13(15)16-14(11-19)18(22)21-17(20-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWRAIWCFJGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



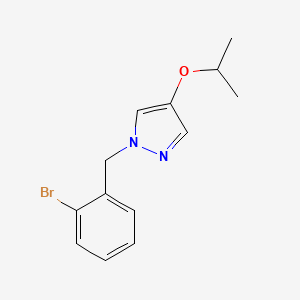
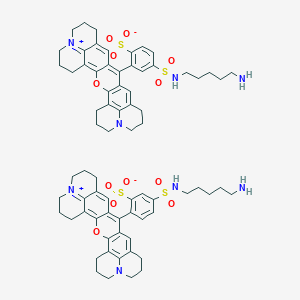
![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)



![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
